molecular formula C22H31N3O5 B164801 N-Acetyldehydrophenylalanyl-valyl-valine methyl ester CAS No. 136767-21-0

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester

Cat. No. B164801
M. Wt: 417.5 g/mol
InChI Key: IZHAAPCMGPZGHM-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester, also known as Ac-DEVD-CHO, is a synthetic peptide that has been widely used in scientific research. This peptide is a potent inhibitor of caspase-3, a cysteine protease that plays a crucial role in apoptosis. Ac-DEVD-CHO has been used to study the mechanism of action of caspase-3 and its role in various biological processes.

Mechanism Of Action

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester acts as a potent inhibitor of caspase-3 by binding to its active site and preventing it from cleaving its substrates. Caspase-3 is a key mediator of apoptosis, and its inhibition by N-Acetyldehydrophenylalanyl-valyl-valine methyl ester can prevent programmed cell death.

Biochemical And Physiological Effects

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester has been shown to have a variety of biochemical and physiological effects. It can inhibit caspase-3 activity in vitro and in vivo, and can prevent apoptosis in a variety of cell types. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester has several advantages for use in lab experiments. It is a potent and specific inhibitor of caspase-3, and can be used to study the role of this enzyme in various biological processes. However, it also has some limitations. It can be toxic to cells at high concentrations, and its effects may be influenced by the specific cell type and experimental conditions.

Future Directions

There are several future directions for research on N-Acetyldehydrophenylalanyl-valyl-valine methyl ester. One area of interest is the development of new caspase-3 inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of caspase-3 in diseases such as cancer and neurodegenerative disorders. Additionally, the potential therapeutic applications of N-Acetyldehydrophenylalanyl-valyl-valine methyl ester and other caspase-3 inhibitors should be explored further.

Synthesis Methods

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The peptide is then cleaved from the solid support and purified using chromatography techniques.

Scientific Research Applications

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester has been used extensively in scientific research to study the role of caspase-3 in apoptosis and other biological processes. It has been used to investigate the molecular mechanisms of cell death and to develop new therapies for diseases such as cancer.

properties

CAS RN

136767-21-0

Product Name

N-Acetyldehydrophenylalanyl-valyl-valine methyl ester

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H31N3O5/c1-13(2)18(21(28)25-19(14(3)4)22(29)30-6)24-20(27)17(23-15(5)26)12-16-10-8-7-9-11-16/h7-14,18-19H,1-6H3,(H,23,26)(H,24,27)(H,25,28)/b17-12+

InChI Key

IZHAAPCMGPZGHM-SFQUDFHCSA-N

Isomeric SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C

sequence

XVV

synonyms

ADPVVOCH3
N-Ac-dehydro-Phe-Val-Val-OCH3
N-acetyldehydrophenylalanyl-valyl-valine methyl este

Origin of Product

United States

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